1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
Description
1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde featuring a 3-hydroxycyclohexylmethyl substituent. Its structure combines a strained cyclopropane ring with a polar aldehyde group and a hydroxylated cyclohexane moiety, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(3-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(4-5-11)7-9-2-1-3-10(13)6-9/h8-10,13H,1-7H2 |
InChI Key |
TZNNHWGGTDPFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)CC2(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of cyclopropane derivatives with hydroxycyclohexyl intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (CAS: 1936647-44-7)
- Molecular Formula : C₁₂H₂₀O
- Molecular Weight : 180.29 g/mol
- Key Differences: Substituent: 4-Methylcyclohexyl vs. 3-Hydroxycyclohexyl. The 3-hydroxy group may enhance steric hindrance or alter conformational preferences in the cyclohexane ring.
- Notable Data: The 4-methyl derivative is listed as discontinued, suggesting synthesis challenges or instability in its supply chain .
Cyclohexylphenol Derivatives (e.g., 2-(3-Hydroxycyclohexyl)phenol analogs)
- Key Differences: Core Structure: Phenolic ring vs. cyclopropane-carbaldehyde. Functional Groups: Hydroxyl groups on both cyclohexane and aromatic rings in phenol derivatives vs. a single hydroxyl and aldehyde in the target compound. Reactivity: The aldehyde group in the target compound is more electrophilic than phenol derivatives, making it prone to nucleophilic addition reactions. Applications: Cyclohexylphenol derivatives are often used in polymer and agrochemical synthesis , whereas cyclopropane-carbaldehydes may have applications in medicinal chemistry due to their strained ring systems.
Functional Group Comparisons
Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Molecular Formula: C₈H₉NO₃
- Key Differences :
- Functional Groups: Carbamate (ester of carbamic acid) vs. aldehyde.
- Reactivity : Carbamates are typically hydrolytically stable but can undergo enzymatic cleavage, whereas aldehydes are highly reactive (e.g., oxidation to carboxylic acids or participation in condensation reactions).
- Safety : Methyl (3-hydroxyphenyl)-carbamate requires respiratory protection (EN 143 particulate filters) and skin barrier creams , suggesting that the target compound’s aldehyde group may necessitate stricter handling protocols.
Physicochemical Properties (Inferred from Analogs)
*Estimated based on structural similarity.
Biological Activity
1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and therapeutic potential based on various studies.
Structure and Properties
The molecular formula of 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is , with a molecular weight of approximately 168.24 g/mol. The compound features a cyclopropane ring, which contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
The biological activity of 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to these targets.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological activities:
- Antioxidant Activity : Studies have shown that it possesses antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
- Antimicrobial Activity : Preliminary evaluations indicate that it may have antimicrobial effects against certain bacteria and fungi.
In Vitro Evaluations
A series of in vitro studies assessed the effects of 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde on various cell lines:
- Cell Viability Assays : The compound was tested on human cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
- Inflammation Models : In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced nitric oxide production by up to 50% compared to control groups.
Animal Studies
In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential:
- Metabolic Stability : The compound displayed favorable metabolic stability when administered orally, with a half-life of approximately 4 hours.
- Therapeutic Efficacy : In models of induced arthritis, administration resulted in a significant reduction in swelling and pain scores compared to untreated controls.
Comparative Analysis
To contextualize the activity of 1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde, a comparison with similar compounds was conducted:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-[(3-Hydroxycyclohexyl)methyl]... | Moderate | Significant | Moderate |
| Compound A (e.g., Curcumin) | High | High | Low |
| Compound B (e.g., Quercetin) | Moderate | Moderate | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
